N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O2S/c1-12-4-6-14(7-5-12)19(27)22-20-21-18(24-29-20)17-13(2)26(25-23-17)15-8-10-16(28-3)11-9-15/h4-11H,1-3H3,(H,21,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLVNIKNFYTRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide is a compound that integrates several pharmacologically relevant moieties, notably the thiadiazole and triazole rings. These structural features are known to impart a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H19N5O2S
- SMILES Notation : Cc1ccc(cc1)C(=O)N2C(=N)N=C(S2)C3=NN(C=C3C)C=C(C)C4=CC=C(C=C4)OCC
This structure showcases the integration of aromatic rings and heterocycles that are crucial for its biological activity.
Anticancer Activity
Research indicates that compounds containing thiadiazole and triazole moieties exhibit significant anticancer potential. For instance:
- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to inhibit key enzymes involved in cancer cell proliferation. The presence of the triazole ring enhances interactions with DNA and RNA synthesis pathways, leading to apoptosis in cancer cells.
-
Case Studies :
- In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells with IC50 values in the nanomolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 0.5 |
| 2 | MCF7 | 0.8 |
| 3 | A549 | 0.6 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Spectrum of Activity : Studies have reported that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Case Studies :
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy:
- Mechanism : The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which play critical roles in inflammatory responses.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. The compound's structural components enhance its effectiveness against various microbial strains:
- Antibacterial Activity : Studies indicate that similar triazole derivatives demonstrate activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Antifungal Properties
Triazole derivatives are well-known antifungal agents. The presence of the triazole ring in this compound suggests potential efficacy against fungal pathogens. It may inhibit fungal growth by disrupting cell membrane synthesis.
Anticancer Potential
The anticancer activity of 1,2,3-triazole derivatives has been documented extensively. The compound's structural features allow it to interact with cancer cell lines effectively:
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| N-{3-[...] | Colon cancer | KM12 | -5.43 |
| N-{3-[...] | Melanoma | SK-MEL-5 | -5.55 |
| N-{3-[...] | Breast cancer | MDA-MB-468 | -5.70 |
These results suggest that the compound could potentially be developed into a therapeutic agent for treating various cancers .
Synthesis and Chemical Reactions
The synthesis of N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide typically involves:
- Formation of the Triazole Ring : This is often achieved using copper-catalyzed azide-alkyne cycloaddition reactions.
- Thiadiazole Synthesis : Thiadiazoles can be synthesized from thiosemicarbazides and carbonyl compounds under acidic conditions.
- Amidation Reaction : The final step involves coupling the thiadiazole derivative with an appropriate amine to form the amide bond.
Key Reaction Conditions
- Solvents : Commonly used solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- Catalysts : Copper salts are frequently employed as catalysts for triazole formation.
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis involves multi-step reactions focusing on constructing the triazole and thiadiazole rings. Key steps include:
- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core .
- Thiadiazole assembly : Reaction of thioamides with nitriles or hydrazines under acidic conditions .
- Solvent and catalyst optimization : Dimethylformamide (DMF) or acetonitrile as solvents, with catalysts like triethylamine or palladium complexes to enhance yields .
- Final coupling : Amide bond formation between the thiadiazole intermediate and 4-methylbenzamide using carbodiimide coupling agents .
Q. Which spectroscopic methods confirm the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : H and C NMR validate proton environments and carbon frameworks, particularly distinguishing triazole (δ 7.5–8.5 ppm) and thiadiazole (δ 8.0–8.8 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 410.4 for CHFNOS) .
- HPLC : Purity assessment (>95%) and detection of by-products .
Q. What biological targets or activities are studied for this compound?
- Enzyme inhibition : Potential as a kinase or protease inhibitor due to triazole-thiadiazole interactions with ATP-binding pockets .
- Antimicrobial activity : Thiadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Anticancer screening : In vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (IC: 10–50 µM) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield/purity?
- Temperature control : Lower temps (0–5°C) reduce side reactions during triazole formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in amide bond formation .
- Automation : Continuous flow synthesis minimizes human error and improves reproducibility .
Q. What strategies enhance biological activity in derivatives?
- Functional group substitution : Introducing electron-withdrawing groups (e.g., -F, -Cl) on the benzamide moiety increases enzyme binding affinity (K: 0.1–1 µM) .
- Heterocycle variation : Replacing thiadiazole with oxadiazole improves metabolic stability .
- SAR studies : Systematic modification of the methoxyphenyl group to optimize LogP (target: 2–4) and solubility .
Q. How to resolve contradictions in biological assay data?
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cellular viability assays (e.g., ATP luminescence) to distinguish target-specific vs. cytotoxic effects .
- Dose-response curves : Identify non-linear relationships (e.g., hormetic effects) at low vs. high concentrations .
- Purity verification : Use HPLC-MS to rule out impurity-driven artifacts .
Q. What computational methods predict binding modes with targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the triazole-thiadiazole core and kinase active sites (e.g., CDK2, RMSD <2.0 Å) .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSF analysis) .
- X-ray crystallography : Co-crystallization with target enzymes (e.g., PDB deposition) .
Q. How do structural modifications impact physicochemical properties?
- LogP adjustments : Adding hydrophilic groups (e.g., -OH, -COOH) reduces LogP from 3.5 to 2.0, enhancing aqueous solubility .
- Melting point (MP) : Bulky substituents (e.g., -CF) increase MP (e.g., 180–220°C) due to crystal packing .
- Stability : Electron-donating groups (e.g., -OCH) improve photostability under UV light .
Q. What impurities arise during synthesis, and how are they characterized?
- Common impurities : Unreacted azide intermediates or oxidized thiadiazole by-products .
- Detection : LC-MS/MS identifies impurities with m/z deviations >5 ppm .
- Mitigation : Column chromatography (silica gel, eluent: EtOAc/hexane) removes polar/non-polar contaminants .
Q. How to assess stability under storage conditions?
- Accelerated stability testing : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light exposure : ICH guidelines (e.g., 1.2 million lux-hours) to evaluate photodegradation .
- Lyophilization : Improves long-term stability (>24 months at -20°C) for biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
